2,3-Difluoro-6-(trifluoromethyl)benzonitrile

Catalog No.
S784105
CAS No.
186517-05-5
M.F
C8H2F5N
M. Wt
207.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Difluoro-6-(trifluoromethyl)benzonitrile

CAS Number

186517-05-5

Product Name

2,3-Difluoro-6-(trifluoromethyl)benzonitrile

IUPAC Name

2,3-difluoro-6-(trifluoromethyl)benzonitrile

Molecular Formula

C8H2F5N

Molecular Weight

207.1 g/mol

InChI

InChI=1S/C8H2F5N/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-2H

InChI Key

QODCSKFZMRDUMK-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)F)F

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C#N)F)F
  • Organic synthesis: The presence of the nitrile group (C≡N) and the fluorine atoms on the aromatic ring suggests potential applications as a building block in organic synthesis. The nitrile group can be further functionalized through various reactions, while the fluorine atoms can influence the reactivity of the molecule.
  • Medicinal chemistry: The trifluoromethyl group (CF3) is a common bioisostere, meaning it can mimic the behavior of other functional groups found in biologically active molecules. This could make 2,3-Difluoro-6-(trifluoromethyl)benzonitrile a candidate for exploration in drug discovery projects [].
  • Material science: Fluorinated aromatic compounds can exhibit interesting properties such as thermal stability and liquid crystal behavior. 2,3-Difluoro-6-(trifluoromethyl)benzonitrile could potentially be investigated for applications in materials science due to the presence of both fluorine and trifluoromethyl groups.

2,3-Difluoro-6-(trifluoromethyl)benzonitrile is an organofluorine compound with the molecular formula C₈H₂F₅N and a CAS number of 186517-05-5. This compound features a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a trifluoromethyl group at the 6 position, and a nitrile group (-C≡N) at the 1 position. The presence of multiple fluorine atoms significantly alters its chemical properties, making it of interest in various fields such as medicinal chemistry and materials science due to its unique electronic characteristics and potential biological activities .

The chemical behavior of 2,3-difluoro-6-(trifluoromethyl)benzonitrile is influenced by its functional groups. The nitrile group can undergo nucleophilic addition reactions, while the fluorinated aromatic ring can participate in electrophilic substitution reactions. The compound can also be involved in reactions typical of organofluorine compounds, such as nucleophilic displacement reactions facilitated by the presence of fluorine atoms, which enhance the leaving ability of other substituents .

Synthesis of 2,3-difluoro-6-(trifluoromethyl)benzonitrile can be achieved through several methods:

  • Electrophilic Fluorination: This method involves the introduction of fluorine atoms into the aromatic ring using electrophilic fluorinating agents.
  • Nitrilation: The nitrile group can be introduced via nucleophilic substitution on a suitable precursor compound.
  • Trifluoromethylation: Trifluoromethyl groups can be introduced using reagents such as trifluoromethyl iodide or other trifluoromethylating agents .

2,3-Difluoro-6-(trifluoromethyl)benzonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its unique electronic properties and potential biological activity, it may serve as a lead compound in drug discovery.
  • Agricultural Chemicals: Similar compounds are often used as pesticides or herbicides because of their efficacy against specific biological targets.
  • Material Science: Its properties may be harnessed in developing new materials with desirable characteristics such as thermal stability and chemical resistance .

Interaction studies involving 2,3-difluoro-6-(trifluoromethyl)benzonitrile focus on its reactivity with biological molecules. The presence of fluorine enhances interactions with enzymes and receptors due to increased lipophilicity and altered hydrogen bonding capabilities. Understanding these interactions is crucial for evaluating its potential as a pharmaceutical agent or pesticide .

Several compounds share structural similarities with 2,3-difluoro-6-(trifluoromethyl)benzonitrile. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2,3-Difluoro-4-(trifluoromethyl)benzonitrileSimilar substitution pattern but different position for trifluoromethyl groupDifferent reactivity due to substitution position
2-Fluoro-6-(trifluoromethyl)benzonitrileOnly one fluorine atom on the benzene ringLess steric hindrance than difluoro variants
TrifluoromethylbenzeneBenzene ring fully substituted with trifluoromethylLacks nitrile functionality

The uniqueness of 2,3-difluoro-6-(trifluoromethyl)benzonitrile lies in its specific combination of multiple fluorine atoms and a nitrile group, which may impart distinct chemical reactivity and biological activity compared to other similar compounds .

XLogP3

2.7

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2,3-difluoro-6-(trifluoromethyl)benzonitrile

Dates

Modify: 2023-08-15

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